molecular formula C29H29N3O5S B607581 G202-0362 CAS No. 868883-12-9

G202-0362

Cat. No.: B607581
CAS No.: 868883-12-9
M. Wt: 531.62
InChI Key: SFUPXSZIXBAPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G202-0362 is an oxo-thiazepino-indole-carboxamide derivative identified as a broad-spectrum antiviral agent. It exhibits potent activity against multiple highly pathogenic RNA viruses, including Rift Valley fever virus (RVFV), Ebola virus (EBOV), Marburg virus (MARV), and Venezuelan equine encephalitis virus (VEEV). Its primary mechanism involves blocking viral budding from the trans-Golgi network, thereby inhibiting viral egress without disrupting host cell morphology or critical organelles like the Golgi apparatus .

Key pharmacological properties include:

  • EC₅₀: 13.6 µM against RVFV in HeLa cells; 16.1 µM against EBOV in cell culture .
  • Cytotoxicity (CC₅₀): >200 µM in HeLa and small airway epithelial cells (SAEC), indicating high selectivity (SI >14.7) .
  • Stage of action: Late viral lifecycle (assembly/release) .

Properties

CAS No.

868883-12-9

Molecular Formula

C29H29N3O5S

Molecular Weight

531.62

IUPAC Name

4-(3,4-Dimethoxyphenyl)-3,4,5,10-tetrahydro-N-[(2-methoxyphenyl)methyl]-10-methyl-3-oxo-2H-1,4-thiazepino[7,6-b]indole-5-carboxamide

InChI

InChI=1S/C29H29N3O5S/c1-31-21-11-7-6-10-20(21)26-27(28(34)30-16-18-9-5-8-12-22(18)35-2)32(25(33)17-38-29(26)31)19-13-14-23(36-3)24(15-19)37-4/h5-15,27H,16-17H2,1-4H3,(H,30,34)

InChI Key

SFUPXSZIXBAPMQ-UHFFFAOYSA-N

SMILES

O=C(C(C1=C(SC2)N(C)C3=C1C=CC=C3)N(C4=CC=C(OC)C(OC)=C4)C2=O)NCC5=CC=CC=C5OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

G202-0362;  G202 0362;  G2020362; 

Origin of Product

United States

Comparison with Similar Compounds

Antiviral Efficacy Across Pathogens

The table below summarizes the antiviral activity of G202-0362 and related compounds against select viruses:

Compound RVFV (EC₅₀, µM) EBOV (EC₅₀, µM) MARV (EC₅₀, µM) VEEV (EC₅₀, µM) LASV (EC₅₀, µM) CC₅₀ (µM) SI (Selectivity Index)
This compound 13.6 16.1 34.0 16.8 >200 >200 >14.7
C795-0925 15.2 22.4 45.0 10.2 >100 56.7 3.7–6.2
D011-2120 61.5 48.9 89.0 45.3 >200 92.4 1.5–2.0
IFN-α 18.0 N/A N/A N/A 12.5 >200 >11.1

Notes:

  • This compound demonstrates balanced efficacy against RVFV, EBOV, and VEEV, with superior safety (CC₅₀ >200 µM) compared to C795-0925 and D011-2120 .
  • C795-0925 shows the strongest activity against VEEV (EC₅₀ = 10.2 µM) but higher cytotoxicity (CC₅₀ = 56.7 µM) .
  • D011-2120 has the lowest SI (1.5–2.0) due to moderate cytotoxicity .
  • IFN-α is most effective against Lassa virus (LASV) but lacks broad-spectrum utility .

Mechanisms of Action

Compound Target Stage Mechanism
This compound Viral egress Blocks budding from trans-Golgi; preserves Golgi structure and cellular morphology .
C795-0925 Viral replication Inhibits viral RNA synthesis or protein expression; exact molecular target unknown .
D011-2120 Viral trafficking/egress Disrupts microtubules, fragmenting the Golgi and impairing viral glycoprotein trafficking .
F694-1532 Viral replication Suppresses overall cellular gene expression; forms intracellular aggregates .

Key Findings :

  • This compound and D011-2120 both target viral egress but via distinct pathways. D011-2120’s microtubule disruption mimics nocodazole, while this compound specifically blocks budding without damaging cellular structures .

Cytotoxicity and Selectivity

Compound CC₅₀ (µM) SI (RVFV) SI (VEEV) Major Cytotoxic Effects
This compound >200 >14.7 >11.9 None observed at therapeutic doses .
C795-0925 56.7 3.7 6.2 Reduced cell viability at >50 µM .
D011-2120 92.4 1.5 2.0 Golgi fragmentation; microtubule destabilization .
F694-1532 45.0 1.2 1.5 Aggregates in cells; inhibits host gene expression .

Implications :

  • This compound and C795-0925 are the most promising candidates due to their higher SI values and stage-specific mechanisms .
  • D011-2120 and F694-1532 are less viable for antiviral therapy due to cytotoxicity and off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
G202-0362
Reactant of Route 2
Reactant of Route 2
G202-0362

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.